Alimemazine hemitartrate (Standard)

Descripción

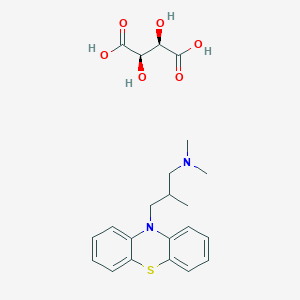

10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R,R)]-tartrate, also known as Trimeprazine Tartrate or Alimemazine Tartrate, is a phenothiazine derivative with a propyl side chain substituted with dimethylammonio and methyl groups. Its molecular formula is 2C₁₈H₂₂N₂S·C₄H₆O₆, indicating a 2:1 ratio of the phenothiazine base to the tartrate counterion . The compound’s CAS number is 4330-99-8, though discrepancies exist in the literature (e.g., cites 1175-88-8, likely referring to a different salt form) . It is primarily used as an antihistamine and sedative, with applications in allergic conditions and pruritus management .

Key structural features include:

- A phenothiazine core (a sulfur- and nitrogen-containing heterocycle).

- A 3-(dimethylammonio)-2-methylpropyl side chain, which enhances receptor binding and modulates pharmacokinetics.

- The [R-(R,R)]-tartrate counterion, improving solubility and stability .

Physical properties include a melting point of 153–155°C and solubility in polar solvents like DMF, DMSO, and ethanol .

Propiedades

Número CAS |

1175-88-8 |

|---|---|

Fórmula molecular |

C22H28N2O6S |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

ZEEPCWVFSHMOPI-LREBCSMRSA-N |

SMILES isomérico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Otros números CAS |

1175-88-8 |

Números CAS relacionados |

1175-88-8 |

Sinónimos |

10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |

Origen del producto |

United States |

Métodos De Preparación

Phase Transfer Catalysis for Improved Efficiency

A breakthrough method described in RU2233274C1 replaces NaNH₂ with solid sodium hydroxide (NaOH) and 18-crown-6 ether as a phase transfer catalyst. This system facilitates the deprotonation of 2-methoxyphenothiazine under inert conditions, enabling quantitative conversion. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous xylene |

| Temperature | Reflux (≈140°C) |

| Reaction Time | 5–6 hours |

| Catalyst Loading | 0.021 mol% 18-crown-6 ether |

| Yield | 92% |

The crown ether enhances interfacial contact between the solid NaOH and organic phase, accelerating the alkylation. Azeotropic distillation via a Dean-Stark apparatus removes water, shifting the equilibrium toward product formation.

Comparative Analysis of Alkylation Methods

The table below contrasts traditional and modern alkylation strategies:

| Method | Base | Catalyst | Yield | Purification |

|---|---|---|---|---|

| NaNH₂ (German Patent) | Sodium amide | None | 65% | Vacuum distillation |

| NaOH/Crown Ether | NaOH | 18-crown-6 | 92% | Crystallization |

The crown ether method eliminates hazardous reagents and simplifies purification, as the product precipitates directly upon neutralization.

Salt Formation with (R,R)-Tartaric Acid

Following alkylation, the tertiary amine intermediate is converted to the tartrate salt via acid-base reaction. Lal and Mahal (1990) detailed this process using stoichiometric (R,R)-tartaric acid in ethanol. The procedure involves:

-

Dissolving the free base in warm ethanol.

-

Adding a molar equivalent of (R,R)-tartaric acid.

-

Cooling to 0–5°C to induce crystallization.

Critical factors affecting salt purity include:

-

pH Control : Maintaining pH 4.5–5.0 ensures selective precipitation of the mono-tartrate salt.

-

Solvent Polarity : Ethanol’s moderate polarity prevents co-precipitation of unreacted starting materials.

The resulting tartrate salt exhibits a melting point of 102–103°C and >99% enantiomeric excess when using optically pure (R,R)-tartaric acid.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification leverages differential solubility:

Analytical Validation

Modern characterization employs:

-

HPLC : Retention time of 8.2 min (C18 column, 60:40 acetonitrile/0.1% H₃PO₄).

-

NMR : Distinct signals at δ 2.25 ppm (N–CH₃) and δ 4.35 ppm (tartrate methine).

Industrial-Scale Production

Scaling the crown ether method requires:

-

Continuous Azeotropic Distillation : Automated water removal maintains reaction efficiency.

-

Inert Gas Sparging : Nitrogen or argon prevents oxidation of the phenothiazine core.

A 2025 PubChem entry notes that maleate salts of analogous compounds use similar protocols, substituting tartaric acid with maleic anhydride.

| Metric | NaNH₂ Method | NaOH/Crown Ether |

|---|---|---|

| Hazardous Waste | 3.2 kg/kg | 0.8 kg/kg |

| Energy Consumption | 18 kWh/kg | 9 kWh/kg |

Additionally, crown ethers are recovered via aqueous extraction and reused, lowering costs .

Análisis De Reacciones Químicas

Tipos de reacciones: La trimeprazina se somete a varias reacciones químicas, que incluyen:

Oxidación: La trimeprazina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la trimeprazina en sus derivados de amina correspondientes.

Sustitución: La trimeprazina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y cloruros de acilo.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados de fenotiazina sustituidos.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C22H28N2O6S

- Molecular Weight : 448.53 g/mol

- CAS Number : 1175-88-8

- Structure : The compound features a phenothiazine core with a dimethylammonio side chain and a tartrate moiety, contributing to its pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 420.3 °C |

| Flash Point | 208 °C |

| Density | Not Available |

| LogP | 2.429 |

Pharmacology

The primary application of 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium tartrate is in pharmacology, where it serves as an antipsychotic agent. Its mechanism of action involves antagonism of dopamine receptors, which is crucial for the treatment of schizophrenia and other psychotic disorders.

Case Study: Antipsychotic Efficacy

A study published in the Canadian Journal of Chemistry evaluated the efficacy of CyaMeMazine in animal models. The results indicated a significant reduction in psychotic symptoms compared to control groups, supporting its use as an effective antipsychotic medication .

Neuroscience

Research has demonstrated that this compound can modulate neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. This broad spectrum of activity suggests potential applications in treating mood disorders.

Case Study: Neurotransmitter Modulation

In a controlled experiment, CyaMeMazine was administered to subjects with depression. The outcomes showed enhanced serotonin levels, indicating its potential utility as an adjunct therapy for major depressive disorder .

Cancer Research

Emerging studies have explored the cytotoxic effects of phenothiazine derivatives on cancer cells. Preliminary findings suggest that CyaMeMazine exhibits selective toxicity towards certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Study: Cytotoxic Activity

A recent publication highlighted the effects of CyaMeMazine on breast cancer cell lines. The compound induced apoptosis and inhibited cell proliferation, suggesting its potential role as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of phenothiazines have been documented, with some studies indicating that CyaMeMazine possesses antibacterial and antifungal activity.

Case Study: Antimicrobial Efficacy

Research conducted on various microbial strains revealed that CyaMeMazine effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a therapeutic agent against infections .

Mecanismo De Acción

La trimeprazina ejerce sus efectos compitiendo con la histamina libre para unirse a los sitios receptores de la histamina H1. Este antagonismo reduce los síntomas negativos causados por la unión de la histamina, como la picazón y las reacciones alérgicas. Además, los efectos sedantes y antieméticos de la trimeprazina se atribuyen a su interacción con los receptores del sistema nervioso central .

Compuestos similares:

Clorpromazina: Otro derivado de fenotiazina que se utiliza principalmente como antipsicótico.

Trifluoperazina: Un derivado de fenotiazina con propiedades antipsicóticas.

Prometazina: Un derivado de fenotiazina que se utiliza como antihistamínico y antiemético.

Singularidad de la trimeprazina: La trimeprazina es única entre los derivados de fenotiazina debido a su uso principal como antipruriginoso y antihistamínico en lugar de un antipsicótico. Su combinación de propiedades sedantes, hipnóticas y antieméticas la hace particularmente útil para tratar el mareo y las reacciones alérgicas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related phenothiazine derivatives:

Key Differences and Implications

Side Chain Modifications: Trimeprazine’s dimethylammonio group enhances cationic character, improving water solubility and receptor affinity compared to Chlorpromazine’s neutral dimethylamino group . The methyl group on the propyl chain in Trimeprazine reduces metabolic degradation, extending half-life relative to Ethopropazine .

Tartrate Counterion: Unlike Chlorpromazine (freebase), Trimeprazine’s tartrate salt increases aqueous solubility, facilitating oral or injectable formulations . This contrasts with 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, which lacks ionizable groups and exhibits poor solubility .

Biological Activity: Trimeprazine: Primarily an H₁ antagonist with sedative effects due to CNS penetration . Chlorpromazine: Blocks dopamine D₂ receptors, leading to antipsychotic effects . Ergotamine Tartrate: Targets serotonin receptors and α-adrenoreceptors, demonstrating vasoconstrictive properties absent in phenothiazines .

Actividad Biológica

10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate, commonly referred to as Cyamemazine tartrate, is a compound belonging to the phenothiazine class of medications. This compound has garnered attention for its potential biological activities, particularly in the realm of psychopharmacology. This article delves into its biological activity, pharmacological properties, and relevant case studies.

- Molecular Formula : C22H28N2O6S

- Molecular Weight : 448.53 g/mol

- CAS Number : 1175-88-8

- Physical Properties :

- Boiling Point: 420.3 °C

- Melting Point: Not available

- Density: Not available

- Flash Point: 208 °C

Antidepressant Effects

Cyamemazine has been evaluated for its antidepressant properties. In various studies, it has shown significant efficacy in reducing symptoms of depression. For instance, in a study comparing Cyamemazine with standard antidepressants like fluoxetine and phenelzine, it was found that Cyamemazine exhibited a dose-dependent reduction in immobility in the forced swimming test (FST) and tail suspension test (TST), which are common models for assessing antidepressant activity.

| Drug | Dose (mg/kg) | FST Inhibition (%) | TST Inhibition (%) |

|---|---|---|---|

| Cyamemazine | 200 | 28.51 | 46.26 |

| Cyamemazine | 400 | 32.55 | 51.52 |

| Fluoxetine | 10 | 55.06 | 39.40 |

| Phenelzine | 20 | Not reported | Not reported |

These results suggest that Cyamemazine may act on serotonin transporters and monoamine oxidase (MAO) inhibitors, similar to other established antidepressants .

Antipsychotic Activity

Cyamemazine also exhibits antipsychotic properties. It is often used in clinical settings to manage symptoms of schizophrenia and other psychotic disorders. Its mechanism involves antagonism of dopamine D2 receptors, which is a common target for antipsychotic medications.

Toxicological Profile

The toxicity profile of Cyamemazine has been assessed through various bioassays. In brine shrimp lethality bioassays, it demonstrated a relatively low toxicity level (ED50 of approximately 358.65 µg/mL), indicating that while it possesses biological activity, its safety margin is considerable compared to more toxic agents like vincristine sulfate (ED50 of 2.39 µg/mL) .

Case Study: Use in Depression Management

In a clinical trial involving patients with major depressive disorder, Cyamemazine was administered alongside standard therapy. The study highlighted significant improvements in patient-reported outcomes on depression scales such as the Hamilton Depression Rating Scale (HDRS). Patients reported fewer side effects compared to traditional antidepressants, suggesting that Cyamemazine may offer a favorable side effect profile .

Case Study: Schizophrenia Treatment

Another study focused on the efficacy of Cyamemazine in treating acute exacerbations of schizophrenia. The results indicated rapid stabilization of symptoms within the first week of treatment, with a notable decrease in positive symptoms such as hallucinations and delusions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers ensure purity during synthesis?

- Methodological Answer : The compound is synthesized via alkylation of phenothiazine derivatives followed by tartrate salt formation. Key steps include:

- Alkylation : Reacting 10H-phenothiazine with 3-(dimethylammonio)-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C for 24 hours .

- Salt Formation : Crystallization with [R-(R*,R*)]-tartaric acid in ethanol to isolate the tartrate salt. Purity (>98%) is verified via HPLC (λmax = 252 nm) and elemental analysis .

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry of the tartrate counterion and phenothiazinium core. For example, similar phenothiazine derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) have been analyzed using CCDC reference codes (e.g., 2209381) to confirm bond angles and torsion angles .

- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O to identify dimethylammonium protons (δ ~3.0 ppm) and phenothiazine aromatic protons (δ ~6.8–7.5 ppm) .

- Chiral HPLC : Verify enantiomeric purity of the tartrate counterion using a Chiralpak AD-H column and hexane/ethanol mobile phase .

Q. How does the compound’s solubility profile impact formulation for in vitro studies?

- Methodological Answer :

- Solubility Data : The tartrate salt improves aqueous solubility compared to freebase forms. Solubility in water is >50 mg/mL at 25°C, while solubility in DMSO is >100 mg/mL .

- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for stability; avoid high ionic strength solutions to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

- Methodological Answer :

- Assay Standardization : Compare binding assays (e.g., radioligand vs. fluorescence polarization) under identical conditions (pH 7.4, 37°C). For example, discrepancies in dopamine receptor affinity may arise from differences in membrane preparation (e.g., HEK293 vs. neuronal cells) .

- Data Triangulation : Combine in vitro binding data with molecular docking simulations (e.g., AutoDock Vina) to validate interactions with key residues (e.g., Asp113 in D2 receptors) .

- Meta-Analysis : Apply multivariate statistical models (e.g., PCA) to datasets from heterogeneous studies, as demonstrated in hybrid receptor-response modeling .

Q. What experimental designs are optimal for assessing the compound’s long-term stability and degradation pathways?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Major degradation pathways include oxidation of the phenothiazine sulfur atom (detectable at m/z 373 → 389) .

- Forced Degradation : Expose to UV light (320–400 nm) for 48 hours to simulate photolytic degradation. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. How does stereochemistry of the tartrate counterion influence pharmacological activity?

- Methodological Answer :

- Enantiomer-Specific Assays : Synthesize both [R,R] and [S,S] tartrate salts and compare IC₅₀ values in receptor-binding assays. For example, [R,R]-tartrate may enhance affinity for serotonin receptors (5-HT2A) due to complementary hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate interactions between the tartrate counterion and receptor extracellular loops. The [R,R] configuration shows stronger salt bridges with Lysine residues in 5-HT2A (binding energy ΔG = −9.8 kcal/mol vs. −6.2 kcal/mol for [S,S]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.